Cas no 35920-39-9 (5'-N-Ethylcarboxamidoadenosine)

5'-N-エチルカルボキシアミドアデノシン(NECA)は、非選択的アデノシン受容体アゴニストとして知られる化合物です。A1、A2A、A2B、A3サブタイプのアデノシン受容体に対して高い親和性を示し、細胞内シグナル伝達経路の研究に広く利用されています。特に、A2A受容体を介したcAMP産生の促進効果が顕著であり、心血管系や神経科学分野の研究において重要なツールとなっています。その高い生体適合性と安定性から、in vitroおよびin vivo実験における信頼性の高いデータ取得が可能です。また、構造最適化により代謝耐性が向上しており、長時間にわたる作用が期待できます。

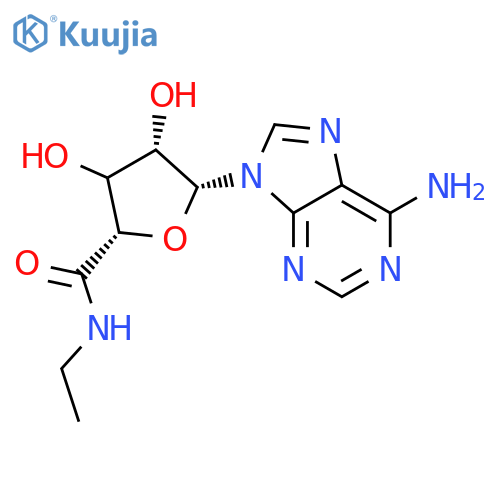

35920-39-9 structure

商品名:5'-N-Ethylcarboxamidoadenosine

CAS番号:35920-39-9

MF:C12H16N6O4

メガワット:308.293241500854

MDL:MFCD00069195

CID:308438

PubChem ID:24277684

5'-N-Ethylcarboxamidoadenosine 化学的及び物理的性質

名前と識別子

-

- b-D-Ribofuranuronamide,1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-

- 5’-Ethylcarboxamido Adenosine

- 5'-Ethylcarboxamido Adenosine

- 5'-N-ETHYLCARBOXAMIDO- ADENOSINE

- 5'-N-Ethylcarboxamidoadenosine

- NECA

- 5'-(N-Ethylcarboxamido)adenosine

- 5'-N6-Ethylcarboxamidoadenosine

- 744-96

- Adenosine 5'-N-ethylcarboxamide

- Adenosine 5'-ethylcarboxamide

- D-NECA

- GTPL425

- JADDQZYHOWSFJD-FLNNQWSLSA-N

- 2ydv

- N-Ethylcarboxamidoadenosine

- HMS3412B16

- HY-103173

- Adenosine, N6-Ethyl-carboxamido

- b-D-Ribofuranuronamide, 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-

- CHEMBL464859

- NEC

- (2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

- CS-8131

- (2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide

- MS-24461

- 1qy5

- SCHEMBL16585523

- [3H]adenosine-5'-(N-ethylcarboxamide)

- Q27087892

- NCGC00025260-04

- [3H]NECA

- NCGC00025260-05

- (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

- GTPL377

- 5'-n-ethylcarboxamidoadenosine (neca)

- 5-N-Ethylcarboxamidoadenosine

- REGID_for_CID_448222

- 5'-N(Sup 6)-Ethylcarboxamidoadenosine

- MLS002153347

- NCGC00025260-02

- 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-?-D-ribofuranuronamide

- Adenosine-5'-(N-ethylcarboxamide)

- (2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide (non-preferred name)

- 100111-00-0

- 3WC8SJ5ZLJ

- MLS000069759

- NCGC00025260-03

- SMR000058759

- HMS2234O07

- s6347

- 5'-N-ETHYLCARBOXAMIDO-ADENOSINE

- HMS3676B16

- beta-D-Ribofuranuronamide, 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-

- BDBM21220

- (2S,3S,4R)-5-(6-Aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-oxolane-2-carboxamide

- 5'-(N-Ethylcarboxamido)adenosine, powder

- N-ethyl-5'-carboxamidoadenosine

- 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-beta-D-ribofuranuronamide

- CHEBI:73284

- C12H16N6O4

- 35920-39-9

- Opera_ID_470

- Adenosine-5-(N-ethylcarboxamide)

- AKOS024456749

- MFCD00069195

- AC-27392

- .beta.-D-Ribofuranuronamide, 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-

- 5'-ethylcarboxamidoadenosine

- 5 inverted exclamation mark -Ethylcarboxamido Adenosine

- DTXSID801017234

- BRD-K14395568-001-16-3

- DA-76065

- G12184

-

- MDL: MFCD00069195

- インチ: InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1

- InChIKey: JADDQZYHOWSFJD-FLNNQWSLSA-N

- ほほえんだ: O[C@H]1[C@H](N2C=NC3=C(N)N=CN=C23)O[C@H](C(NCC)=O)[C@H]1O

計算された属性

- せいみつぶんしりょう: 308.12300

- どういたいしつりょう: 308.123

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 10

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 426

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 148

- 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.87±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 229-231°C

- ふってん: Not available

- フラッシュポイント: Not available

- 屈折率: 1.829

- ようかいど: 微溶性(2.5 g/l)(25ºC)、

- PSA: 148.41000

- LogP: -0.86410

- ようかいせい: 水に溶ける

- じょうきあつ: Not available

5'-N-Ethylcarboxamidoadenosine セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H300

- 警告文: P264-P301+P310

- 危険物輸送番号:UN 2811 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 28

- セキュリティの説明: 22-26-36-45

- RTECS番号:VJ2232000

-

危険物標識:

- リスク用語:R28

- 包装グループ:I

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- セキュリティ用語:6.1(a)

- 危険レベル:6.1(a)

5'-N-Ethylcarboxamidoadenosine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5'-N-Ethylcarboxamidoadenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14850-50mg |

NECA |

35920-39-9 | 98% | 50mg |

¥1705.00 | 2023-09-09 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7340-2 mg |

NECA |

35920-39-9 | 98.00% | 2mg |

¥439.00 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024057-5mg |

5'-N-Ethylcarboxamidoadenosine |

35920-39-9 | 98% | 5mg |

¥594 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1249881-5mg |

b-D-Ribofuranuronamide, 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl- |

35920-39-9 | 99% | 5mg |

$135 | 2024-06-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N911309-5mg |

5'-N-Ethylcarboxamidoadenosine (NECA) |

35920-39-9 | 98% | 5mg |

¥1,089.00 | 2022-09-01 | |

| Chemenu | CM115957-100mg |

(2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide |

35920-39-9 | 95% | 100mg |

$*** | 2023-05-30 | |

| TRC | E900980-500mg |

5’-Ethylcarboxamido Adenosine |

35920-39-9 | 500mg |

$ 1685.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E86580-10mg |

5'-N-Ethylcarboxamidoadenosine |

35920-39-9 | 99% | 10mg |

¥988.0 | 2023-09-07 | |

| MedChemExpress | HY-103173-10mg |

5'-N-Ethylcarboxamidoadenosine |

35920-39-9 | 99.86% | 10mg |

¥770 | 2024-04-18 | |

| abcr | AB348682-50 mg |

5'-N-Ethylcarboxamidoadenosine; . |

35920-39-9 | 50mg |

€576.60 | 2023-06-20 |

5'-N-Ethylcarboxamidoadenosine 関連文献

-

Zhiyuan Wei,Zheng Xi,Sergey Vlasov,Jasmin Ayala,Xiaohu Xia Chem. Commun. 2020 56 14962

-

2. The effect of dimerization on the activation and conformational dynamics of adenosine A1 receptorYang Li,Mukuo Wang,Na Gao,Dongmei Li,Jianping Lin Phys. Chem. Chem. Phys. 2019 21 22763

-

Anna Rodríguez,Angel Guerrero,Hugo Gutierrez-de-Terán,David Rodríguez,José Brea,María I. Loza,Gloria Rosell,M. Pilar Bosch Med. Chem. Commun. 2015 6 1178

-

Jiuxing Li,Zhuangqiang Gao,Haihang Ye,Shulin Wan,Meghan Pierce,Dianping Tang,Xiaohu Xia Chem. Commun. 2017 53 9055

-

Henrik Ker?nen,Johan ?qvist,Hugo Gutiérrez-de-Terán Chem. Commun. 2015 51 3522

35920-39-9 (5'-N-Ethylcarboxamidoadenosine) 関連製品

- 50908-62-8(5'-(N-Cyclopropyl)carboxamidoadenosine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

推奨される供給者

atkchemica

(CAS:35920-39-9)5'-N-Ethylcarboxamidoadenosine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:35920-39-9)5'-N-Ethylcarboxamidoadenosine

清らかである:99%

はかる:50mg

価格 ($):327.0